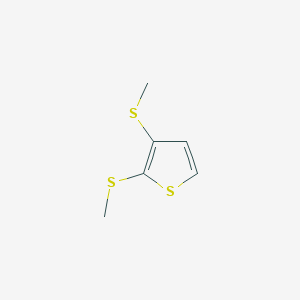
1-(4-Chloro-2,3-difluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest due to its applications in various fields, particularly in pharmaceuticals. This compound is known for its role as an intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots in patients with acute coronary syndromes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method employs biocatalysis, where ketoreductases (KREDs) are used to catalyze the reduction with high stereoselectivity . Another method involves the use of chemical catalysts such as oxazaborolidine, formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by borane dimethylsulfide .
Industrial Production Methods
For industrial production, the biocatalytic approach is often preferred due to its eco-friendly nature and high efficiency. Escherichia coli cells expressing mutant ketoreductases can reduce 2-chloro-1-(3,4-difluorophenyl)ethanone to this compound with high yield and optical purity . This method is scalable and suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(4-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for halogen substitution reactions.
Major Products
The major product formed from the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone is this compound .
科学的研究の応用
1-(4-Chloro-2,3-difluorophenyl)ethanol is primarily used as an intermediate in the synthesis of ticagrelor, a drug used to prevent atherothrombotic events in patients with acute coronary syndromes . Additionally, it has applications in the development of other pharmaceuticals due to its chiral nature and ability to undergo various chemical transformations .
作用機序
The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its role in the synthesis of ticagrelor involves the reduction of the ketone precursor to produce the chiral alcohol, which is a crucial step in the drug’s production .
類似化合物との比較
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: The ketone precursor used in the synthesis of 1-(4-Chloro-2,3-difluorophenyl)ethanol.
1-(3,4-Difluorophenyl)ethanol: A similar compound lacking the chlorine atom, which may have different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of ticagrelor highlights its importance in pharmaceutical applications .
特性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC名 |
1-(4-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
InChIキー |
PPWKAUYARVNWRO-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=C(C=C1)Cl)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)



![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)
![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)
